![molecular formula C18H18N2O3S2 B2527729 N-(4,7-ジメトキシベンゾ[d]チアゾール-2-イル)-3-(フェニルチオ)プロパンアミド CAS No. 868368-61-0](/img/structure/B2527729.png)
N-(4,7-ジメトキシベンゾ[d]チアゾール-2-イル)-3-(フェニルチオ)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide" is a chemically synthesized molecule that appears to be related to a class of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as benzenesulfonamides, benzo[d]thiazole derivatives, and propanamides have been synthesized and evaluated for their biochemical properties and potential therapeutic applications. These compounds have shown a range of activities, from inhibiting enzymes involved in metabolic pathways to exhibiting antitumor properties and modulating receptor activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including directed lithiation, aryne-mediated cyclization, and quenching of aryllithium intermediates with electrophiles . Another method includes the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . These synthetic routes are indicative of the complexity involved in constructing such molecules, which often require careful control of reaction conditions and purification steps to achieve the desired products.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a related thiadiazolo[2,3-a]pyrimidin-2-ylidene propanamide derivative has been determined, providing insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions that could influence biological activity .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like the dimethoxybenzenesulfonyl group and the phenylthio moiety. These groups can participate in various chemical reactions, including those that lead to the inhibition of enzymes or modulation of receptor activity. For example, benzenesulfonamides have been shown to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, are crucial for their potential therapeutic application. Poor water solubility can limit the bioavailability of a compound, necessitating the exploration of chemical modifications to improve pharmacological properties. For instance, a related arylsulfonamide analog with poor water solubility has been modified to enhance its function as a hypoxia-inducible factor-1 (HIF-1) pathway inhibitor . Additionally, the presence of specific substituents can significantly affect the biological activity, as seen in the structure-activity relationship studies of glucocorticoid receptor modulators .
科学的研究の応用
水素発生のための光触媒
この化合物は、水分解による水素発生における高分子光触媒としての可能性について調査されています。研究者は、特にスルホン系デュアルアクセプターコポリマーの構築という文脈において、そのスルフィド酸化調整を研究してきました。 これらのコポリマーは、可視光照射下で有望な光触媒活性を示し、持続可能なエネルギー生産に役立ちます .
高分子太陽電池(PSC)
高分子太陽電池の分野では、N-(4,7-ジメトキシベンゾ[d]チアゾール-2-イル)-3-(フェニルチオ)プロパンアミドは電子受容体として機能できます。3つの活性層成分(2つのドナーと1つのアクセプター、またはその逆)を含む3元PSCは、電力変換効率(PCE)を向上させるために研究されています。 この化合物のユニークな特性は、PSC性能の向上に貢献しています .
光触媒効率のための材料設計戦略
この化合物の構造と官能基は、光触媒効率を高めるための代替材料設計戦略を提供します。研究者は、その特性を微調整することで、従来の光触媒に関連する制限を克服することを目指しています。 さまざまな環境におけるその挙動を調査し、構造を最適化することで、持続可能なエネルギー変換におけるブレークスルーにつながる可能性があります .
合成方法と官能基化
研究者は、この化合物を含む4,8-官能基化ベンゾ[1,2-b:4,5-b′]ジチオフェン(BDT)へのアクセスのための一般的な方法論を開発しました。鈴木・薗頭カップリングや炭素-硫黄結合形成などのPd触媒カップリング反応により、BDTの簡便な官能基化が可能になります。 この汎用性の高いプラットフォームにより、さまざまな用途向けの多様なBDTベース材料を構築できます .
有機エレクトロニクスにおける電子求引性
電子求引性があるため、N-(4,7-ジメトキシベンゾ[d]チアゾール-2-イル)-3-(フェニルチオ)プロパンアミドは、有機電子デバイスに組み込むことができます。研究者は、電界効果トランジスタ、有機光起電力、その他のオプトエレクトロニクス用途におけるその使用を研究しています。 そのユニークな構造と電子特性は、デバイス性能に貢献しています .
生物学的および薬理学的用途
あまり調査されていませんが、この化合物の構造的特徴は、生物学的および薬理学的文脈においても関連性がある可能性があります。酵素や受容体などの生物学的標的との相互作用を調査することで、潜在的な治療用途が明らかになる可能性があります。 ただし、この分野ではさらなる研究が必要です .
将来の方向性
作用機序
Target of Action
The compound belongs to the class of benzo[d]thiazol derivatives. Compounds in this class have been found to exhibit various biological activities, including anti-cancer , anti-inflammatory, and antimicrobial effects. The specific targets of this compound would depend on its exact structure and functional groups.
Biochemical Pathways
Benzo[d]thiazol derivatives have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . .
特性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-22-13-8-9-14(23-2)17-16(13)20-18(25-17)19-15(21)10-11-24-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDDZWIOIGHNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

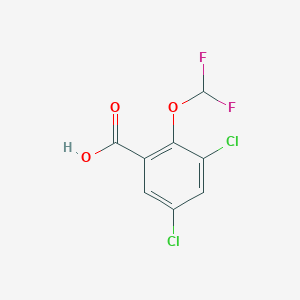
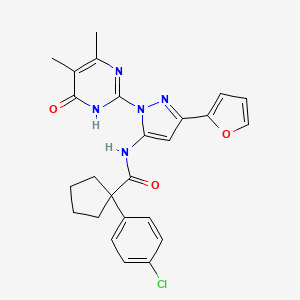

![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2527650.png)
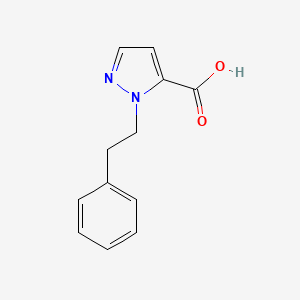
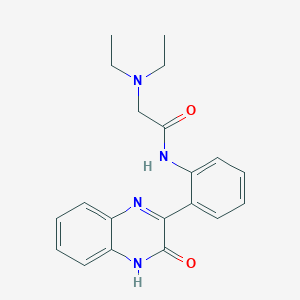
![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)
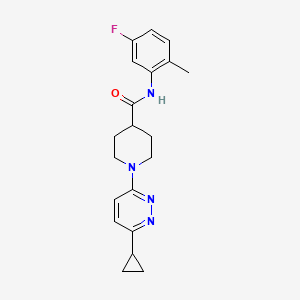
![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)
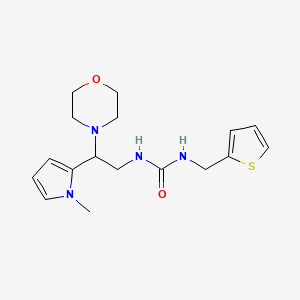
![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)
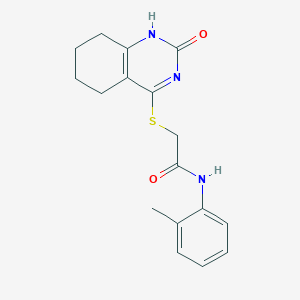

![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)